N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, dimethylamino groups, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 4-methoxyphenylacetic acid and 3,4-dimethylbenzaldehyde, which undergo a series of reactions including condensation, cyclization, and amidation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its oxazole ring structure.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-15-6-7-18(12-16(15)2)22-13-20(25-29-22)23(27)24-14-21(26(3)4)17-8-10-19(28-5)11-9-17/h6-13,21H,14H2,1-5H3,(H,24,27) |
InChI Key |
LRAGAPDYGVXJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.